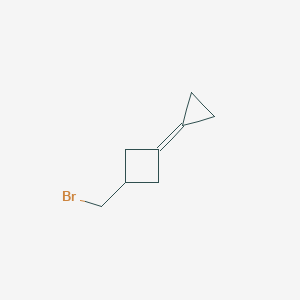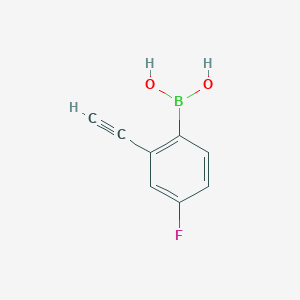
(2-Ethynyl-4-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethynyl-4-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with both an ethynyl and a fluorine group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynyl-4-fluorophenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-ethynyl-4-fluorobenzene, is brominated to introduce a bromine atom at the para position relative to the ethynyl group.
Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium.
Borylation: The lithiated intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. Catalysts and optimized reaction conditions are used to enhance yield and purity. Continuous flow reactors and automated systems may be utilized to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2-Ethynyl-4-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, are used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Alkenes/Alkanes: Formed through reduction of the ethynyl group.
Scientific Research Applications
(2-Ethynyl-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-Ethynyl-4-fluorophenyl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the ethynyl and fluorine substituents, making it less reactive in certain contexts.
4-Fluorophenylboronic Acid: Contains a fluorine substituent but lacks the ethynyl group, affecting its reactivity and applications.
2-Ethynylphenylboronic Acid: Contains an ethynyl group but lacks the fluorine substituent, influencing its chemical behavior.
Uniqueness
(2-Ethynyl-4-fluorophenyl)boronic acid is unique due to the presence of both the ethynyl and fluorine substituents, which enhance its reactivity and versatility in organic synthesis. These substituents allow for selective functionalization and the formation of complex molecules with desirable properties.
Properties
Molecular Formula |
C8H6BFO2 |
|---|---|
Molecular Weight |
163.94 g/mol |
IUPAC Name |
(2-ethynyl-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H6BFO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h1,3-5,11-12H |
InChI Key |
PZGWJXDYWBFUCB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C#C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


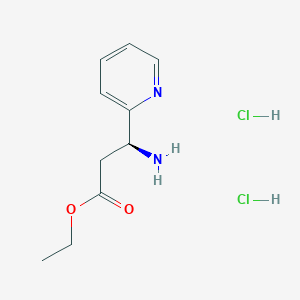
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B13506586.png)
amine hydrochloride](/img/structure/B13506594.png)
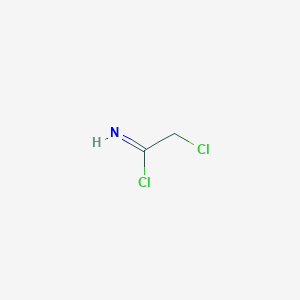
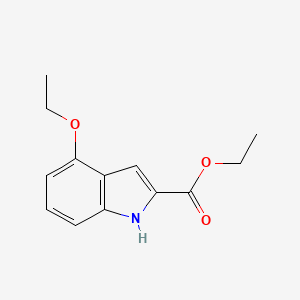
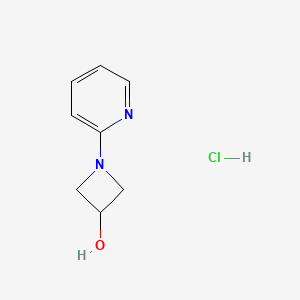
![5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde](/img/structure/B13506614.png)
![2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid](/img/structure/B13506622.png)
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride](/img/structure/B13506626.png)


